REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH2:11][OH:12])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:9]=[C:6]([CH2:7][OH:8])[C:5]([F:10])=[CH:4][C:3]=1[CH2:11][OH:12] |f:1.2|
|
Name
|
5-Bromo-2-fluoro-4-hydroxymethyl-benzaldehyde
|
Quantity
|
604.3 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C=O)C1)F)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
98.1 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
about 3 mL of methanol was removed by distillation
|
Type
|
ADDITION
|
Details
|
Water was added to the solution
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel flash column chromatography (developing solution methanol:dichloromethane (3:100))
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)CO)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247.3 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |